2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Description
2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound with the molecular formula C₁₀H₉BrN₂OS and a molecular weight of 285.16 g/mol (monoisotopic mass: 283.96 g/mol). Its IUPAC name is (2Z)-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one, indicating a thiazolidinone core substituted with a 4-bromophenyl imino group and a methyl group at position 3 . The compound is part of the 1,3-thiazolidin-4-one family, which is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.
Properties
IUPAC Name |
2-(4-bromophenyl)imino-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-13-9(14)6-15-10(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANEANCBKKQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromoaniline with 3-methyl-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Pharmacological Properties:
The thiazolidinone core is well-known for a variety of pharmacological activities:
- Anti-inflammatory: Compounds in this class have shown potential in reducing inflammation.
- Antimicrobial: There is evidence supporting its efficacy against various microbial strains.
- Anticancer: Preliminary studies suggest that this compound may exhibit anticancer properties.
Applications in Medicinal Chemistry
The applications of 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one span several fields:
-
Drug Development:
- As a lead compound for developing new anti-inflammatory agents.
- Potential use in designing novel antimicrobial therapies.
-
Research Studies:
- Investigated for its interactions with biological targets to elucidate mechanisms of action.
- Used in structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-4-one | Chlorine instead of Bromine | Antimicrobial |
| 2-(Phenyl)-3-methyl-1,3-thiazolidin-4-one | No halogen substitution | Anticancer |
| 2-(5-Nitrophenyl)-3-methyl-1,3-thiazolidin-4-one | Nitro group substitution | Anti-inflammatory |
The bromine atom's presence in the compound enhances its lipophilicity compared to other derivatives, potentially increasing its biological activity and therapeutic efficacy.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazolidinone derivatives in various therapeutic areas:
-
Anti-inflammatory Studies:
- Research has shown that derivatives similar to this compound can significantly reduce inflammatory markers in animal models.
-
Antimicrobial Efficacy:
- In vitro studies demonstrated that this compound exhibits activity against specific bacterial strains, suggesting potential use as an antimicrobial agent.
-
Anticancer Research:
- Preliminary data indicate that compounds within this class may inhibit cancer cell proliferation, warranting further investigation into their mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : The hydroxyl group position in compounds 65 and 66 () leads to a 46°C difference in melting points (242–244°C vs. 288–290°C), suggesting that para-substituted hydroxyl groups enhance crystallinity via hydrogen bonding .
- Synthetic Yields: Hydrazine-derived thiazolidinones (e.g., 65, 66) exhibit higher yields (74–83%) compared to imino derivatives, likely due to stabilized intermediates during cyclization .
Anticancer Activity
Thiazolidin-4-one derivatives show variable anticancer efficacy depending on substituents:
ILS : Increase in Life Span of DLA tumor-bearing mice.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Compound 4a (3,4-dimethylphenyl) achieves 100% tumor inhibition, outperforming pyrimidine-substituted 4b (80%). This suggests that electron-donating groups enhance activity, possibly by improving interactions with hydrophobic pockets in target proteins .
Physicochemical and Pharmacokinetic Properties
- Stability: Thiazolidinones with hydrazine linkers (e.g., 65, 66) may exhibit lower metabolic stability due to susceptibility to hydrolysis, whereas imino derivatives (e.g., the target compound) could be more stable .
Biological Activity
2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention for its diverse biological activities. This compound features a thiazolidine ring with a bromophenyl imine substituent, which contributes to its pharmacological properties. The compound is characterized by the molecular formula and is noted for its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis typically involves the condensation of an aldehyde with an amine in the presence of thioglycolic acid or other thiols. Various catalysts or conditions such as heat or ultrasound can enhance the yield and reaction time.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The thiazolidinone core is known for its antimicrobial properties. Studies have shown that derivatives of thiazolidinones can possess significant antibacterial effects against various pathogens.
- Anticancer Properties : The presence of the bromophenyl group enhances lipophilicity, potentially increasing the compound's anticancer efficacy compared to similar compounds. Research indicates that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the biological activities associated with different substituents:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-4-one | Chlorine instead of Bromine | Antimicrobial |
| 2-(Phenyl)-3-methyl-1,3-thiazolidin-4-one | No halogen substitution | Anticancer |
| 2-(5-Nitrophenyl)-3-methyl-1,3-thiazolidin-4-one | Nitro group substitution | Anti-inflammatory |
The presence of bromine in this compound enhances its biological activity due to increased lipophilicity and altered pharmacokinetics.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Antimicrobial Evaluation : In vitro tests revealed that derivatives showed significant inhibition against common pathogens. For instance, compounds derived from thiazolidinones exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Studies : Research focusing on the cytotoxic effects against various human tumor cell lines indicated that this compound could induce cell death effectively at low concentrations, suggesting a potential role as an anticancer agent .
- Mechanistic Insights : Studies utilizing molecular docking and structure-activity relationship (SAR) analyses have provided insights into how these compounds interact with biological targets, enhancing our understanding of their mechanisms of action .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. Key steps include:
Reacting 4-bromoaniline with methyl isothiocyanate to form a thiourea intermediate.
Treating the intermediate with methyl bromoacetate under reflux in ethanol (60–70°C) for 6–8 hours .
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometric ratios. Monitor reaction progress via TLC and purify by recrystallization (e.g., using ethanol/water mixtures).
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the imine (C=N) resonance at δ ~160–170 ppm and the thiazolidinone carbonyl (C=O) at δ ~170–175 ppm. The 4-bromophenyl group shows aromatic protons as a doublet (δ ~7.5–7.8 ppm) .
- IR : Identify C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches.
- X-ray Crystallography :
Use SHELX programs for structure refinement. For monoclinic systems (e.g., space group P2₁/c), collect data at 100 K with Mo-Kα radiation. Refinement parameters: R₁ < 0.05, wR₂ < 0.12 .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 50–100 µg/mL. Compare zones of inhibition with standard antibiotics .
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites cells). Test concentrations from 10–100 µM and compare with doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Methodological Answer : Design analogs with substitutions at the 2nd (imine), 3rd (methyl), or 5th (thiazolidinone) positions:
- Replace 4-bromophenyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups.
- Introduce heterocycles (e.g., thiophene) at the imine position .
Table 1 : Example Derivatives and Bioactivity
| Substituent | IC₅₀ (µM) | Antibacterial Zone (mm) |
|---|---|---|
| 4-Bromophenyl (Parent) | 85 ± 3 | 12 ± 1 |
| 4-Nitrophenyl | 45 ± 2 | 18 ± 2 |
| Thiophen-2-yl | 62 ± 4 | 15 ± 1 |
Q. What computational methods are suitable for analyzing its tautomerism and conformational stability?
- Methodological Answer :
- Tautomerism : Use DFT (B3LYP/6-31G*) to compare energies of imine (C=N) and enamine (C-N) forms. Solvent effects (e.g., PCM model for ethanol) must be included .
- Conformational Analysis : Apply Cremer-Pople puckering parameters to assess thiazolidinone ring distortion. For example, calculate puckering amplitude (q) and phase angle (θ) from crystallographic data .
Q. How can crystallographic data resolve discrepancies in reported biological activities?
- Methodological Answer :
- Polymorphism Check : Use SC-XRD to identify if different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility or bioavailability .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) that may influence stability and activity .
Q. What strategies are effective in resolving contradictions in enzymatic inhibition data?
- Methodological Answer :
- Enzyme Assay Validation : Repeat assays with purified enzymes (e.g., COX-2) under controlled pH and temperature. Include positive controls (e.g., celecoxib).
- Molecular Docking : Use AutoDock Vina to predict binding modes. Compare docking scores with experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
